molecular formula C15H14O2 B177993 Ethyl biphenyl-3-carboxylate CAS No. 19926-50-2

Ethyl biphenyl-3-carboxylate

Cat. No.: B177993
CAS No.: 19926-50-2
M. Wt: 226.27 g/mol
InChI Key: UWJOIAKPUPVYPW-UHFFFAOYSA-N
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Description

Ethyl biphenyl-3-carboxylate is an organic compound that belongs to the class of biphenyl derivatives It consists of a biphenyl core with an ethyl ester group attached to the third carbon of the biphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl biphenyl-3-carboxylate can be synthesized through several methods. One common approach involves the esterification of biphenyl-3-carboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high conversion rates and purity of the final product. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the esterification process.

Chemical Reactions Analysis

Types of Reactions: Ethyl biphenyl-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form biphenyl-3-carboxylic acid.

    Reduction: Reduction of the ester group can yield biphenyl-3-methanol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Biphenyl-3-carboxylic acid.

    Reduction: Biphenyl-3-methanol.

    Substitution: Various halogenated biphenyl derivatives.

Scientific Research Applications

Ethyl biphenyl-3-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.

    Industry: Utilized in the production of polymers and other advanced materials due to its structural properties.

Mechanism of Action

The mechanism of action of ethyl biphenyl-3-carboxylate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The ester group can undergo hydrolysis to release biphenyl-3-carboxylic acid, which may further interact with molecular targets.

Comparison with Similar Compounds

Ethyl biphenyl-3-carboxylate can be compared with other biphenyl derivatives such as:

    Biphenyl-3-carboxylic acid: Lacks the ethyl ester group, making it less lipophilic.

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Biphenyl-4-carboxylate: The carboxylate group is attached to the fourth carbon of the biphenyl ring, leading to different chemical properties.

Uniqueness: this compound is unique due to its specific ester group, which imparts distinct chemical and physical properties compared to other biphenyl derivatives. This uniqueness makes it valuable in various synthetic and industrial applications.

Properties

IUPAC Name

ethyl 3-phenylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2/c1-2-17-15(16)14-10-6-9-13(11-14)12-7-4-3-5-8-12/h3-11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWJOIAKPUPVYPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC(=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10378580
Record name ethyl biphenyl-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10378580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19926-50-2
Record name [1,1′-Biphenyl]-3-carboxylic acid, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19926-50-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ethyl biphenyl-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10378580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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